![molecular formula C16H18N2O3 B13001821 3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide](/img/structure/B13001821.png)
3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide typically involves the reaction of 2,5-dimethoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) . The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-dimethoxyaniline attacks the carbonyl carbon of 4-methylbenzoyl chloride, forming the desired benzamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine: Another related compound with a pyridopyrimidine moiety, used in therapeutic applications.
Uniqueness
3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical reactivity and biological activity. Its combination of amino and methoxy groups allows for versatile interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
3-amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C16H18N2O3/c1-10-4-5-11(8-13(10)17)16(19)18-14-9-12(20-2)6-7-15(14)21-3/h4-9H,17H2,1-3H3,(H,18,19) |
InChI Key |
ONSIRWUQCPDFBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)N |
Origin of Product |
United States |
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